Phenazinomycin
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Overview
Description
Phenazinomycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial and Antitumor Activities
Phenazinomycin, identified from Streptomyces sp. WK-2057, exhibits antibacterial activities against Gram-positive bacteria and possesses direct cytotoxic activities against various cancer cells in vitro, including HeLa S3, P388, and P388 doxorubicin-resistant cells. It also shows antitumor activities against experimental murine tumors in vivo (Ōmura et al., 1989).
Production Enhancement via Genetic Modification
The production of this compound can be increased by manipulating the gene clusters in Streptomyces iakyrus. The disruption of a specific methyltransferase gene in the actinomycin G gene cluster led to the enhanced production of this compound, suggesting a strategy for increased yield of this compound for therapeutic applications (Qin et al., 2014).
Synthesis and Structural Analysis
A total synthesis of this compound, a rare type of phenazine antibiotic, was successfully achieved using a high-pressure reaction. This advancement in synthesis provides a means for the production of this compound for further study and potential therapeutic use (Kinoshita & Kitahara, 1997).
This compound Structure and Implications
The structure and absolute configuration of this compound were determined, revealing its unique sesquiterpene moiety. Understanding its structure is crucial for exploring its potential applications and mechanisms of action (Funayama et al., 1989).
Properties
Molecular Formula |
C27H32N2O |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
5-[(E)-5-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one |
InChI |
InChI=1S/C27H32N2O/c1-19(14-15-21-20(2)9-8-17-27(21,3)4)16-18-29-23-11-6-5-10-22(23)28-26-24(29)12-7-13-25(26)30/h5-7,10-13,16,21H,2,8-9,14-15,17-18H2,1,3-4H3/b19-16+/t21-/m1/s1 |
InChI Key |
APNRZHLOPQFNMR-WEIUTZTHSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=CC=CC=C2N=C3C1=CC=CC3=O)/CC[C@@H]4C(=C)CCCC4(C)C |
SMILES |
CC(=CCN1C2=CC=CC=C2N=C3C1=CC=CC3=O)CCC4C(=C)CCCC4(C)C |
Canonical SMILES |
CC(=CCN1C2=CC=CC=C2N=C3C1=CC=CC3=O)CCC4C(=C)CCCC4(C)C |
Synonyms |
phenazinomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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